3-(2,4-dichlorobenzyl)-5-(3-nitrophenyl)thieno[2,3-d]pyrimidin-4(3H)-one
Overview
Description
The compound “3-(2,4-dichlorobenzyl)-5-(3-nitrophenyl)thieno[2,3-d]pyrimidin-4(3H)-one” belongs to the class of organic compounds known as thienopyrimidines. Thienopyrimidines are compounds containing a thiophene ring fused to a pyrimidine ring. Thiophene is a 5-membered aromatic ring with one sulfur atom. Pyrimidine is a 6-membered ring with four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the fused thiophene and pyrimidine rings, with additional functional groups attached to the ring system. These include a 2,4-dichlorobenzyl group at the 3-position, and a 3-nitrophenyl group at the 5-position .Chemical Reactions Analysis
The chemical reactions of this compound would largely depend on the reactivity of the functional groups present. For instance, the nitro group could potentially undergo reduction reactions to form an amino group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the nitro group could increase the compound’s reactivity. The dichlorobenzyl group could potentially increase the compound’s lipophilicity .Mechanism of Action
The mechanism of action would depend on the biological activity of the compound. Some thienopyrimidines are known to have biological activity. For example, certain thienopyrimidines are known to inhibit cyclin-dependent kinases, which are important in cell cycle regulation . Others have been found to inhibit the bd oxidase in Mycobacterium tuberculosis .
Safety and Hazards
Future Directions
Future research could explore the biological activity of this compound, particularly if it shows promise as a cyclin-dependent kinase inhibitor or as a Mycobacterium tuberculosis bd oxidase inhibitor. Further studies could also investigate the synthesis of this compound, with the aim of improving yield or simplifying the synthesis process .
Properties
IUPAC Name |
3-[(2,4-dichlorophenyl)methyl]-5-(3-nitrophenyl)thieno[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl2N3O3S/c20-13-5-4-12(16(21)7-13)8-23-10-22-18-17(19(23)25)15(9-28-18)11-2-1-3-14(6-11)24(26)27/h1-7,9-10H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYKHSYSVAEDOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC3=C2C(=O)N(C=N3)CC4=C(C=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl2N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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